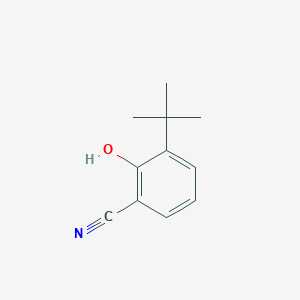
3-(tert-Butyl)-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves complex reactions. For instance, the synthesis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo [1,2-b] [1,2,4]triazines involves nucleophilic replacement of an alkoxy group with t-BuLi . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Chemical Reactions Analysis
The chemical reactions involving tert-butyl compounds are complex and depend on various factors. For instance, the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate have been investigated using simultaneous thermogravimetric analyzer .Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit unique physical and chemical properties. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary: The compound “3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one” has been studied for its crystal structure .
- Methods of Application: The crystal structure was determined using X-ray diffraction with Cu Kα radiation . The crystal was orthorhombic, with dimensions a = 7.5411 (2) Å, b = 11.5148 (2) Å, c = 12.5370 (2) Å .
- Results: The crystal structure was successfully determined, with Rgt(F) = 0.0301 and wRref(F2) = 0.0826 .
2. Enzyme Inhibition
- Application Summary: The compound “3-amino-N-(tert-butyl)benzenesulfonamide” has been used in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism .
- Results: The results are not specified in the source, but the compound has been noted for its use in these types of studies .
3. Antioxidant in Food and Industrial Products
- Application Summary: Butylated hydroxytoluene (BHT), a compound with a similar structure, is widely used for its antioxidant properties. It is used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods of Application: BHT is added to products in small amounts to prevent oxidation .
- Results: The U.S. FDA considers BHT to be “generally recognized as safe” and allows it to be added to foods .
4. Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)
- Application Summary: tert-Butyl alcohol, a compound with a similar structure, is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .
- Results: The production of MTBE and ETBE, which are used as fuel additives .
5. Biomedical Applications of Zwitterionic Dendrimers
- Application Summary: Zwitterionic dendrimers, which are highly charged but have zero net charge, are potential candidates for biomedical applications . They have been designed and synthesized for use in various applications, including drug delivery .
- Methods of Application: The synthesis of these dendrimers involves the design and optimization of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers .
- Results: The synthesized zwitterionic dendrimers have been characterized and found to be potential candidates for biomedical applications .
6. Use of tert-Butyl Alcohol in Lyophilization
- Application Summary: The use of tert-butyl alcohol for the lyophilization (freeze-drying) of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application: The specific methods of application are not detailed in the source, but typically this would involve the addition of tert-butyl alcohol during the lyophilization process .
- Results: The use of tert-butyl alcohol in lyophilization has resulted in various benefits, including increased solubility of hydrophobic drugs and enhanced product stability .
Safety And Hazards
Future Directions
The future research directions for tert-butyl compounds are vast. For instance, higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . Another future direction is the use of Next Generation Risk Assessment (NGRA) method to test the hypothesis that BHT, a tert-butyl compound, is an endocrine disruptor .
properties
IUPAC Name |
3-tert-butyl-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIUKNNKXWRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-2-hydroxybenzonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


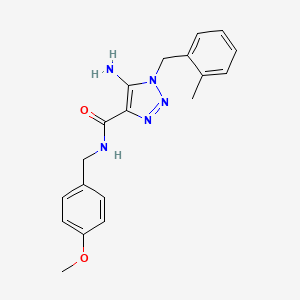
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
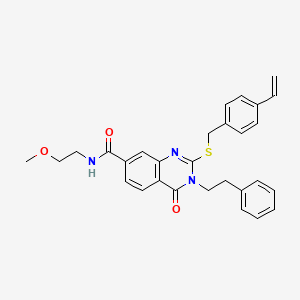
![3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one](/img/structure/B2468060.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)
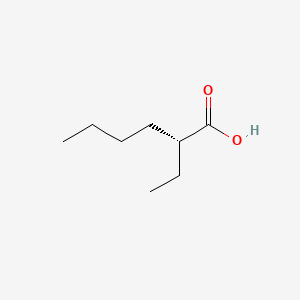
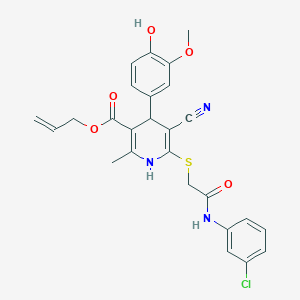
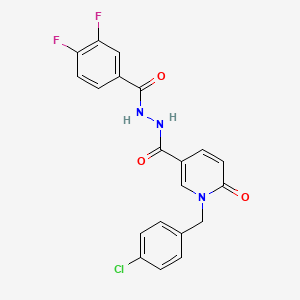
![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)
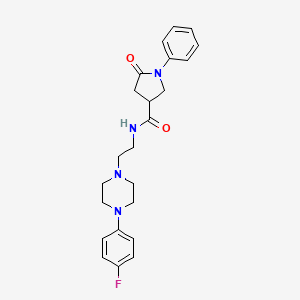
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)